N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide -

N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide

Catalog Number: EVT-5298903
CAS Number:
Molecular Formula: C20H18N2O3
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast)

Compound Description: Apremilast is a pharmaceutical drug primarily used for treating psoriasis and psoriatic arthritis. It functions as a phosphodiesterase 4 (PDE4) inhibitor and also demonstrates inhibitory activity against tumor necrosis factor-alpha (TNF-α). [] A notable characteristic of Apremilast in its solid form is the presence of a well-defined π-philic pocket within its crystal structure. This pocket exhibits a propensity for engaging in aromatic-aromatic interactions. [] Research has shown that this structural feature, particularly the π-philic pocket, persists even after the compound undergoes melting. []

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). [, ] It exhibits selectivity for mGluR5 over mGluR1, making it a valuable tool for studying the effects of mGluR5 modulation in the central nervous system. [] VU-29 achieves its allosteric modulation by binding to the same allosteric site on mGluR5 as negative allosteric modulators like 2-methyl-6-(phenylethynyl)pyridine (MPEP). []

Relevance: Although not directly sharing a core structure, VU-29 is discussed in conjunction with N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA), a compound structurally related to the target compound. Both VU-29 and CPPHA act as positive allosteric modulators of mGluR5, with their research highlighting the complexities of allosteric modulation at different sites on this receptor. [, ]

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA functions as a positive allosteric modulator of mGluR5, binding to a distinct allosteric site from the classical MPEP binding site. [, , , , , ] CPPHA demonstrates selectivity for mGluR5, exhibiting negligible effects on other mGluR subtypes except for weak inhibition of mGluR4 and mGluR8. [] Its action involves potentiating the effects of glutamate and other agonists on mGluR5. [] Unlike VU-29, CPPHA does not bind to the MPEP allosteric site, signifying the existence of multiple allosteric sites on mGluR5. [, ] CPPHA also exhibits differential effects on different mGluR5 signaling pathways. While it potentiates mGluR5-induced calcium transients similarly to its effects in recombinant systems, it exerts complex effects on ERK1/2 phosphorylation in rat cortical astrocytes. []

N-(4-Chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP)

Compound Description: NCFP is a potent and efficacious positive allosteric modulator of mGluR5 that binds to the same allosteric site as CPPHA. [] It displays enhanced mGlu5 subtype selectivity compared to CPPHA, making it more suitable for studying mGlu5 in the central nervous system. [] A unique characteristic of NCFP is its inability to potentiate responses involved in hippocampal synaptic plasticity, contrasting with other MPEP site PAMs. []

VU0001850 and VU0040237

Compound Description: These compounds, exemplified by VU0001850 (EC50 = 1.3 μM, 106% Glumax) and VU0040237 (EC50 = 350 nM, 84% Glu Max), represent a novel benzamide scaffold identified as mGlu5 PAMs through a functional high-throughput screen. [] They are structurally distinct from the MPEP site binders and are suggested to interact with a non-MPEP allosteric site on mGlu5. []

Relevance: While not sharing the same core structure, VU0001850 and VU0040237 are discussed alongside CPPHA and its derivatives as part of the research effort to identify and characterize mGlu5 PAMs that target non-MPEP allosteric sites. This categorization highlights their relevance in understanding the diverse pharmacological profiles of mGlu5 modulators. []

VU0357121 and VU0365396

Compound Description: VU0357121 is a potent mGlu5 PAM (EC50 = 33 nM, 92% Glumax) derived from the benzamide scaffold through iterative parallel synthesis. [] VU0365396 represents the first discovered neutral allosteric ligand for the non-MPEP site. [] These compounds, along with related analogs, are suggested to bind to a distinct allosteric site on mGlu5, different from both the MPEP site and the CPPHA site. []

Relevance: Although not possessing the core isoindoline-1,3-dione structure, VU0357121 and VU0365396 are grouped with CPPHA and its analogs due to their shared characteristic of targeting non-MPEP allosteric sites on mGlu5. [] This categorization underscores the exploration of diverse chemical classes as potential mGlu5 modulators with distinct pharmacological properties.

Properties

Product Name

N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-phenyl-N-prop-2-enylpropanamide

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C20H18N2O3/c1-2-12-21-18(23)17(13-14-8-4-3-5-9-14)22-19(24)15-10-6-7-11-16(15)20(22)25/h2-11,17H,1,12-13H2,(H,21,23)

InChI Key

CESQTJPGKLYFRA-UHFFFAOYSA-N

SMILES

C=CCNC(=O)C(CC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C=CCNC(=O)C(CC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.